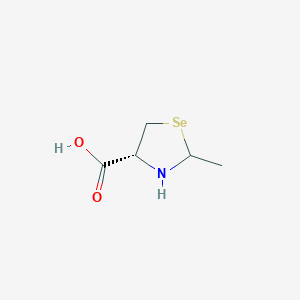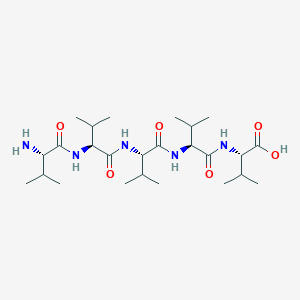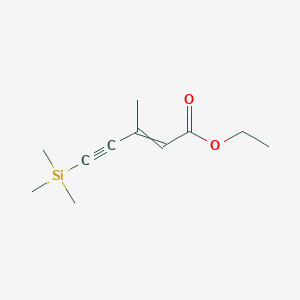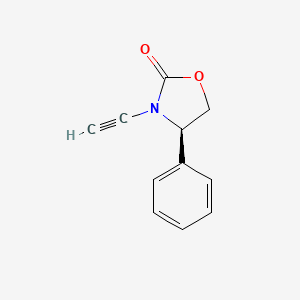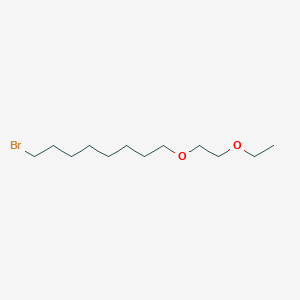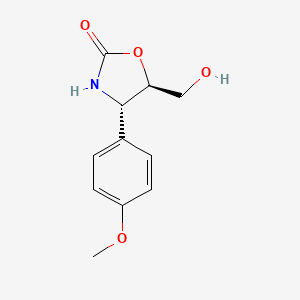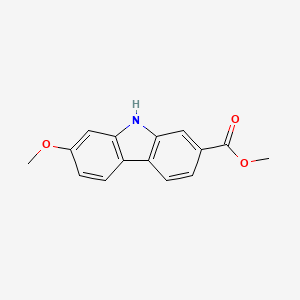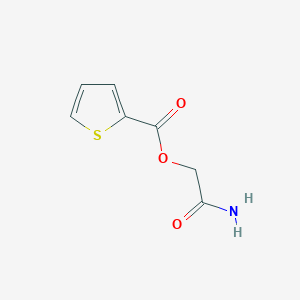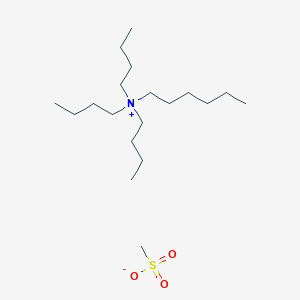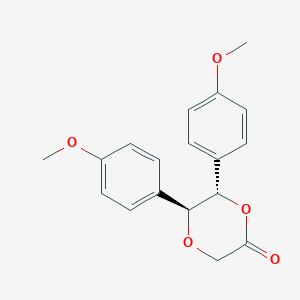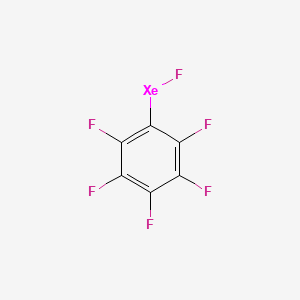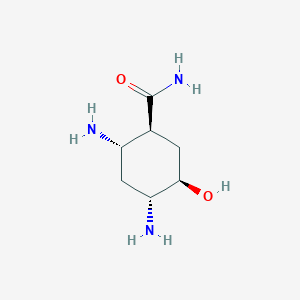
(1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide is a cyclohexane derivative with multiple functional groups, including amino, hydroxyl, and carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative, such as cyclohexane-1,2,4,5-tetraone.
Reduction: The cyclohexane-1,2,4,5-tetraone is reduced to form the corresponding tetrahydroxycyclohexane.
Amination: The tetrahydroxycyclohexane undergoes selective amination to introduce amino groups at the 2 and 4 positions.
Hydroxylation: The hydroxyl group is introduced at the 5 position through a hydroxylation reaction.
Carboxamidation: Finally, the carboxamide group is introduced at the 1 position using a suitable carboxylation reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group forms (1S,2S,4R,5R)-2,4-Diamino-5-oxocyclohexane-1-carboxamide.
Reduction: Reduction of the carboxamide group forms (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-amine.
Substitution: Substitution of the amino groups forms various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its functional groups allow for the creation of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboxamide group can participate in coordination with metal ions, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxylic acid
- (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-methylamide
- (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-ethylamide
Uniqueness
(1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide is unique due to its specific arrangement of functional groups. This configuration allows for distinct chemical reactivity and biological activity compared to its analogs. The presence of both amino and hydroxyl groups in a cyclohexane ring provides a unique scaffold for further chemical modifications and applications.
Propiedades
Número CAS |
499195-56-1 |
|---|---|
Fórmula molecular |
C7H15N3O2 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(1S,2S,4R,5R)-2,4-diamino-5-hydroxycyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H15N3O2/c8-4-2-5(9)6(11)1-3(4)7(10)12/h3-6,11H,1-2,8-9H2,(H2,10,12)/t3-,4-,5+,6+/m0/s1 |
Clave InChI |
DFHXGRZSKZZGPA-UNTFVMJOSA-N |
SMILES isomérico |
C1[C@@H]([C@H](C[C@H]([C@@H]1O)N)N)C(=O)N |
SMILES canónico |
C1C(C(CC(C1O)N)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


